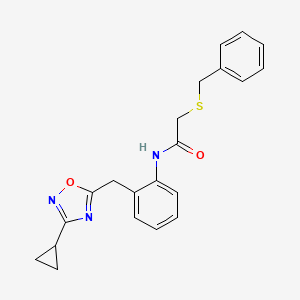

2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Descripción

This compound features a benzylthio group attached to an acetamide backbone, with a phenyl ring substituted by a 3-cyclopropyl-1,2,4-oxadiazolemethyl moiety. The 1,2,4-oxadiazole heterocycle is known for its metabolic stability and role in modulating biological targets, such as kinases or nuclear receptors . The cyclopropyl group may enhance lipophilicity and resistance to oxidative degradation, while the benzylthio linkage could influence solubility and binding interactions.

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c25-19(14-27-13-15-6-2-1-3-7-15)22-18-9-5-4-8-17(18)12-20-23-21(24-26-20)16-10-11-16/h1-9,16H,10-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXIWLOGCFASGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)CSCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the benzylthio group: This step involves the nucleophilic substitution of a benzyl halide with a thiol or thiolate.

Coupling with phenylacetamide: The final step involves the coupling of the oxadiazole intermediate with phenylacetamide under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfonyl chlorides.

Major Products

Sulfoxides and sulfones: from oxidation reactions.

Amines: from reduction of the oxadiazole ring.

Substituted phenylacetamides: from electrophilic aromatic substitution.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfur-containing compounds.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The oxadiazole ring and benzylthio group may play key roles in these interactions.

Comparación Con Compuestos Similares

Structural Analogues and Therapeutic Targets

The compound’s structure shares key features with several patented molecules, differing primarily in heterocyclic substituents and target specificity:

| Compound Name | Key Structural Features | Molecular Weight | Therapeutic Application | Target/Mechanism | Source |

|---|---|---|---|---|---|

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-Oxo-3,4-dihydro-2H-1,4-benzozazin-7-yl)acetamide | Benzozain moiety, piperidin-phenyl group | Not reported | Autoimmune diseases | ROR-gamma modulation | Patent |

| 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide | Isoxazolemethylthio, pyrimidinylaminoethyl side chain | ~415 (estimated) | Cancer, viral infections | Not specified | Patent |

| N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide | Thiazolylmethylthio, dichloropyridinyl group | ~462 (estimated) | Thrombotic events, platelet aggregation | Platelet inhibition | Patent |

| 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide (CAS 618432-04-5) | Thiadiazole ring, chloro-methylphenyl substituent | 422.0 | Not reported (organic synthesis) | Not reported | Literature |

| Target Compound | 3-cyclopropyl-1,2,4-oxadiazolemethyl, benzylthio linkage | ~400–420 (estimated) | Hypothesized: Oncology, immunology | Kinase/NR modulation (inferred) | N/A |

Key Structural and Functional Insights

Isoxazole or thiazole substituents (Patent ) may enhance metabolic stability but reduce steric bulk compared to the cyclopropyl-oxadiazole group, impacting receptor selectivity.

Substituent Effects on Bioactivity :

- The benzylthio group in the target compound contrasts with thiazolylmethylthio or isoxazolylmethylthio groups in analogs. Benzylthio’s larger hydrophobic surface may improve membrane permeability but increase off-target risks .

- The cyclopropyl group in the target compound likely enhances metabolic stability compared to methyl or ethyl substituents in analogs (e.g., 3-methyl-1,2,4-oxadiazole in Patent ).

Therapeutic Scope: ROR-gamma modulators (Patent ) prioritize aryl and benzozain groups for nuclear receptor binding, whereas the target compound’s oxadiazole-benzylthio system may favor kinase inhibition.

Actividad Biológica

The compound 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The compound belongs to a class of 1,3,4-oxadiazoles , which are known for their diverse biological activities. The synthesis typically involves the reaction of benzylthio derivatives with cyclopropyl-substituted oxadiazoles. Recent studies have highlighted various synthetic routes that yield compounds with enhanced anticancer properties.

Anticancer Properties

Recent research indicates that compounds related to 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 0.67 | Inhibition of cell proliferation via apoptosis |

| MCF-7 (Breast) | 0.80 | Induction of cell cycle arrest |

| HeLa (Cervical) | 0.87 | Activation of caspase pathways leading to apoptosis |

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.

The proposed mechanisms through which 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide exhibits its biological activity include:

- Inhibition of Enzymatic Activities : Studies have shown that related oxadiazoles can inhibit key enzymes involved in cancer progression, such as alkaline phosphatase and c-Myc/Max/DNA complex formation .

- Apoptotic Pathways : The compound appears to activate intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1/S phase, which prevents further proliferation of cancer cells .

Case Studies

A notable study conducted by Arafa et al. investigated a series of 1,3,4-oxadiazole derivatives , including compounds structurally similar to 2-(benzylthio)-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide . The study reported that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Another study focused on the compound's effect on leukemia cell lines (K562), demonstrating a potent inhibitory effect with an IC50 value of 0.42 µM . These results highlight the potential for developing new anticancer agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.